![molecular formula C15H9ClN2 B3038964 2-(4-chlorophenyl)-1H-indole-3-carbonitrile CAS No. 938374-64-2](/img/structure/B3038964.png)
2-(4-chlorophenyl)-1H-indole-3-carbonitrile
Overview
Description
2-(4-Chlorophenyl)-1H-indole-3-carbonitrile, also known as 4-chloro-N-phenylindole-3-carbonitrile or 4-CPC, is a synthetic compound that has recently been studied for its potential applications in scientific research. 4-CPC is a member of the indole-3-carbonitrile family and has been found to possess a variety of interesting properties, including anti-inflammatory and anti-tumor activities.
Scientific Research Applications
Spectroscopic and Structural Characterization
A study by Wazzan et al. (2016) focused on the spectroscopic characterization of compounds similar to 2-(4-chlorophenyl)-1H-indole-3-carbonitrile. The research involved Density Functional Theory (DFT) and Time-Dependent DFT calculations to analyze the molecular structure, spectroscopic characteristics, and nonlinear optical (NLO) properties. This research provides insights into the potential biological applications and corrosion inhibition properties of such compounds (Wazzan et al., 2016).
Photoisomerization Mechanism
Jansone et al. (2012) conducted a quantum-chemical investigation of the photoisomerization mechanism in a compound structurally related to 2-(4-chlorophenyl)-1H-indole-3-carbonitrile. This study highlighted the process occurring in the excited singlet state, providing insights into the molecular changes and electronic absorption spectra (Jansone et al., 2012).
Antifungal Activity
A research paper by Ibrahim et al. (2008) explored the synthesis of novel polyheterocyclic compounds containing a moiety similar to 2-(4-chlorophenyl)-1H-indole-3-carbonitrile. The study involved synthesizing various compounds and evaluating their antifungal activity. This research contributes to understanding the potential use of these compounds in antifungal applications (Ibrahim et al., 2008).
Antibacterial Activity
Sadeek et al. (2015) investigated the antibacterial properties of metal complexes involving a derivative of 2-(4-chlorophenyl)-1H-indole-3-carbonitrile. The study involved spectroscopic, structural, and thermal analysis of these complexes, indicating their high antibacterial activity compared to the free ligand (Sadeek et al., 2015).
Conversion to 3-Aminoindole-2-Carbonitriles
Research by Michaelidou and Koutentis (2009) explored the conversion of a compound similar to 2-(4-chlorophenyl)-1H-indole-3-carbonitrile into various 3-aminoindole-2-carbonitriles. This study is significant for understanding the chemical transformations and potential applications of these compounds in various fields (Michaelidou & Koutentis, 2009).
properties
IUPAC Name |
2-(4-chlorophenyl)-1H-indole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2/c16-11-7-5-10(6-8-11)15-13(9-17)12-3-1-2-4-14(12)18-15/h1-8,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIANYEXESRHHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1H-indole-3-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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